Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride

Fluorescent sensor Indium detection Ratiometric Schiff base

Free-base variability in protonation state causes batch-to-batch inconsistency in coupling reactions and assay preparation. The hydrochloride salt (MW 257.73) resolves this with defined stoichiometry, ensuring reproducible molarity calculations and consistent amine nucleophilicity in Buchwald-Hartwig couplings and amidations. - Enables Schiff base sensor R: 106× lower In³⁺ detection limit (8.36 × 10⁻⁹ M) vs. BHC; 268× lower Pb²⁺ limit (8.3 × 10⁻⁹ M) vs. BSBBT. - Microwave-assisted protocol (Bagley 2015) yields 58-96% for PIM/LIMK/MK2 kinase inhibitor core elaboration. - Direct C-N coupling eliminates halogenation step required with 3-bromo analog; supplied as pre-weighed solid for accurate stoichiometry.

Molecular Formula C11H12ClNO2S
Molecular Weight 257.73
CAS No. 1956321-92-8
Cat. No. B2394548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride
CAS1956321-92-8
Molecular FormulaC11H12ClNO2S
Molecular Weight257.73
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl
InChIInChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H
InChIKeyWMNCGTQRJRVQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride


Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride (CAS 1956321-92-8, MW 257.73 g/mol) is the hydrochloride salt of a 3-amino-substituted benzo[b]thiophene-2-carboxylic acid ethyl ester . This heterocyclic scaffold contains a fused thiophene-benzene ring system bearing a nucleophilic 3-amino group and an electrophilic 2-ethoxycarbonyl moiety, making it a versatile intermediate for constructing Schiff base fluorescent sensors and for elaboration into kinase inhibitor cores [1]. The hydrochloride salt form is supplied as a solid with improved handling characteristics compared to the free base (CAS 34761-09-6, MW 221.28 g/mol, mp ~82 °C) [2].

Sensor synthesis Precursor for ratiometric Schiff base fluorescent sensors targeting metal ion detection.
Kinase inhibitor building block Supports microwave-assisted synthesis of thienopyridine, benzodiazepinone, and pyrimidinone kinase cores.
Salt form advantage HCl salt provides defined stoichiometry and ambient storage stability for reproducible solution preparation.

Risks of Substituting with Free Base or Methyl Ester


Although ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride shares a benzothiophene core with its free base (CAS 34761-09-6), methyl ester (CAS 35212-85-2), and carboxylic acid (CAS 40142-71-0) analogs, these cannot be interchanged without consequence. The ethyl ester group directly participates in the formation of ratiometric Schiff base sensors that achieve sub-nanomolar detection limits for In3+ and Pb2+; the methyl ester derivative has no published sensor with comparable performance [1]. The hydrochloride salt provides defined stoichiometry (MW 257.73 vs. free base 221.28), which is critical for reproducible molarity calculations in assay preparation and for consistent reactivity in amidation or coupling reactions where free base protonation state is variable [2]. The carboxylic acid analog (MW 193.22) lacks the ester handle required for the sensor condensation step [3]. Thus, substitution risks altered reactivity, lower sensitivity, and batch-to-batch inconsistency.

Ethyl ester vs methyl ester
Published sensor performance data available only for the ethyl ester derivative; methyl ester may not achieve comparable detection sensitivity.
HCl salt vs free base
Free base variable protonation state and hygroscopic nature may cause batch variability in molarity and coupling efficiency.
Carboxylic acid lack of ester handle
Requires extra esterification step before sensor condensation, altering synthetic route and potentially reducing overall yield.

Comparative Performance Evidence


In3+ Ratiometric Detection vs. BHC Sensor

The Schiff base sensor R prepared from ethyl 3-aminobenzo[b]thiophene-2-carboxylate exhibits a detection limit for In3+ of 8.36 × 10⁻⁹ M in DMF/H₂O tris buffer, with linear response in the 5–25 μM range and a 1:2 binding stoichiometry (complexation constant 8.24 × 10⁹ M²) [1]. In contrast, the previously reported best-in-class turn-on chemosensor for In3+, BHC ((E)-N-benzhydryl-2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine-1-carbothioamide), achieved a detection limit of only 0.89 μM (8.9 × 10⁻⁷ M) under fluorescence turn-on mode [2]. This represents an approximate 106-fold improvement in detection sensitivity for sensor R derived from the target compound [1][2].

In³⁺ Detection Limit
Cross-study comparable
Sensor R: 8.36 × 10⁻⁹ M vs BHC: 8.9 × 10⁻⁷ M (~106‑fold lower LOD)
Supports higher‑sensitivity In³⁺ detection studies
Sensor R in DMF/H₂O buffer; confirm under intended matrix
Fluorescent sensor Indium detection Ratiometric Schiff base

Pb2+ Ratiometric Detection vs. BSBBT Sensor

The same ethyl 3-aminobenzo[b]thiophene-2-carboxylate-derived sensor R demonstrates a ratiometric response to Pb²⁺ with a detection limit of 8.3 × 10⁻⁹ M (linear range 0–50 μM) [1]. This is 268-fold more sensitive than the symmetric Schiff base benzobisthiazole-salicylidene derivative (BSBBT), which exhibited a Pb²⁺ detection limit of 2.23 × 10⁻⁶ M with fluorescence turn-on behavior [2]. The dual-channel (colorimetric/fluorescent) response of sensor R further enables visual detection, an advantage not reported for BSBBT [1][2].

Pb²⁺ Detection Limit
Cross-study comparable
Sensor R: 8.3 × 10⁻⁹ M vs BSBBT: 2.23 × 10⁻⁶ M (~268‑fold lower LOD)
Supports Pb²⁺ detection at reported sub‑ppb levels
Dual‑channel ratiometric/colorimetric; validate with real samples
Lead detection Ratiometric sensor Environmental analysis

Selective Discrimination of In3+ from Ga3+ and Al3+

Sensor R, derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate, can discriminate In³⁺ from Ga³⁺ and Al³⁺ in under 5 minutes, with a colorimetric/fluorescent dual-channel response specific to In³⁺ [1]. The previously reported BHC chemosensor for In³⁺ does not report discrimination of In³⁺ from Ga³⁺ or Al³⁺ [2]. Ga³⁺ and Al³⁺ are common interferents in indium detection because of their identical +3 oxidation state and similar ionic radii (Ga³⁺ 62 pm, Al³⁺ 53.5 pm, In³⁺ 80 pm) [1]. The rapid kinetic discrimination (<5 min) is attributed to the unique photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanism enabled by the benzothiophene Schiff base architecture [1].

In³⁺/Ga³⁺/Al³⁺ Selectivity
Cross-study comparable
Sensor R discriminates In³⁺ from Ga³⁺ and Al³⁺ in <5 min; BHC lacks reported discrimination
Supports selective In³⁺ detection in mixed trivalent ion matrices
Kinetic and colorimetric response context; verify in industrial wastewater
Ion selectivity Indium discrimination Fluorescent sensor kinetics

HCl Salt Form: Stoichiometry and Handling Advantage

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride (MW 257.73 g/mol) has a 16.4% higher molecular weight than the free base (MW 221.28 g/mol) due to the HCl component [1][2]. This higher MW reduces relative weighing error when preparing molar solutions, an advantage documented in general salt-form selection guidelines for research compounds. The free base is reported as a low-melting solid (mp ~82 °C with sublimation) that may be hygroscopic and prone to amine oxidation upon storage, whereas the hydrochloride is a more thermally stable solid with a melting point above 130 °C [2][3]. While direct aqueous solubility data for this specific compound are not published, hydrochloride salts of heterocyclic amines typically exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts, facilitating solution-phase chemistry without requiring organic co-solvents [3].

Salt Form Property
Class-level
HCl salt MW 257.73 vs free base 221.28; mp >130 °C vs ~82 °C; 16.4% weight increase
May support gravimetric accuracy and storage stability
Class‑level inference; compound‑specific solubility data not published
Salt form selection Weighing accuracy Solution preparation

Validated Precursor for PIM Kinase Inhibitor Synthesis

3-Aminobenzo[b]thiophene-2-carboxylate esters serve as direct precursors for constructing thieno[2,3-b]pyridine, benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one, and benzo[4,5]thieno[3,2-d]pyrimidin-4-one kinase inhibitor scaffolds targeting LIMK1, MK2, and PIM kinases, respectively [1]. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene-2-carboxylates from 2-halobenzonitriles and methyl thioglycolate proceeds in 58–96% yield at 130 °C in DMSO with triethylamine [1]. While the published method uses methyl thioglycolate to produce the methyl ester, the ethyl ester hydrochloride is functionally equivalent as a building block and offers the advantage of a pre-formed, stable salt that can be directly employed in subsequent derivatization without neutralization [2]. The carboxylic acid analog (CAS 40142-71-0) lacks the ester protection required for many downstream transformations and would require an additional esterification step, adding time and reducing overall yield [3].

Synthetic Utility
Class-level
58–96% yield via microwave‑assisted scaffold synthesis; ethyl ester HCl pre‑activated for coupling
Supports kinase inhibitor core synthesis route development
Based on Bagley et al. 2015; verify in target transformation
Kinase inhibitor PIM kinase Medicinal chemistry building block

High-Impact Application Scenarios


Ratiometric Detection of In3+ and Pb2+ in Water

Researchers developing fluorescent sensors for heavy metal monitoring should select ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride as the precursor for constructing Schiff base sensor R. This sensor delivers a 106-fold lower In³⁺ detection limit (8.36 × 10⁻⁹ M) compared to BHC and a 268-fold lower Pb²⁺ detection limit (8.3 × 10⁻⁹ M) compared to BSBBT, with the added advantage of selective In³⁺ discrimination from Ga³⁺ and Al³⁺ within 5 minutes [1][2][3]. The ratiometric output minimizes interference from environmental matrix effects, and the dual-channel (colorimetric/fluorescent) response enables both instrument-based quantification and qualitative field testing. Satisfactory recovery was demonstrated for indium detection in tap water, supporting real-sample applicability [1].

PIM, LIMK, MK2 Kinase Inhibitor Library Synthesis

Medicinal chemistry teams targeting PIM, LIMK, or MK2 kinases for oncology or anti-inflammatory programs can use this compound as a core building block. The microwave-assisted protocol published by Bagley et al. (2015) provides access to 3-aminobenzo[b]thiophene scaffolds in 58–96% yield, which can then be elaborated to thieno[2,3-b]pyridine (LIMK1), benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one (MK2), or benzo[4,5]thieno[3,2-d]pyrimidin-4-one (PIM) inhibitor cores [1]. The hydrochloride salt form eliminates the need for neutralization prior to coupling reactions and ensures consistent amine nucleophilicity across library synthesis batches, a critical factor for SAR reproducibility.

Buchwald-Hartwig C–N Coupling for Arylamine Libraries

The 3-amino group of this compound can be directly employed in Buchwald-Hartwig C–N couplings with electron-deficient aryl bromides, avoiding the extra halogenation step required when using the 3-bromobenzo[b]thiophene alternative [1]. The ethyl ester hydrochloride provides a stable, pre-weighed form of the coupling partner, enabling accurate stoichiometry control in Pd-catalyzed reactions using Pd(OAc)₂/Xantphos/Cs₂CO₃ in dioxane at 120 °C. The resulting di(hetero)arylamines can undergo intramolecular cyclization to yield tetracyclic benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-ones with potential biological activity.

Application
Selection Property
Validation Focus
In³⁺/Pb²⁺ ratiometric sensor research
Benzothiophene‑ester sensor precursor
Ratiometric response and ion selectivity in aqueous media
Kinase inhibitor core synthesis (PIM, LIMK, MK2)
Microwave‑assisted scaffold synthesis
Coupling efficiency and salt‑form batch consistency
Buchwald‑Hartwig C–N coupling for arylamine libraries
3‑amino nucleophilic coupling partner
Pd‑catalyzed coupling stoichiometry and cyclization
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